1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride

描述

Introduction to 1-Methyl-3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-Indole Hydrochloride

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Representation

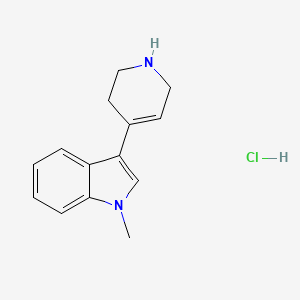

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex molecular architecture. The official IUPAC name is 1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole; hydrochloride, which accurately describes the structural features present in the molecule. The compound possesses a molecular formula of C₁₄H₁₇ClN₂, indicating the presence of fourteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, and two nitrogen atoms.

The structural representation reveals a sophisticated arrangement where the indole ring system serves as the core scaffold, with a methyl group attached to the nitrogen atom at position 1 of the indole ring. The tetrahydropyridine moiety is connected at position 3 of the indole system, creating a complex heterocyclic structure. The Standard International Chemical Identifier (InChI) for this compound is InChI=1S/C14H16N2.ClH/c1-16-10-13(11-6-8-15-9-7-11)12-4-2-3-5-14(12)16;/h2-6,10,15H,7-9H2,1H3;1H, which provides a unique digital representation of the molecular structure.

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is CN1C=C(C2=CC=CC=C21)C3=CCNCC3.Cl, offering a concise textual description of the molecular connectivity. This notation clearly shows the methyl group attached to the nitrogen of the indole ring and the tetrahydropyridine substituent at the 3-position of the indole system.

Table 1: Structural Identifiers for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇ClN₂ |

| Molecular Weight | 248.76 g/mol |

| IUPAC Name | 1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole; hydrochloride |

| SMILES | CN1C=C(C2=CC=CC=C21)C3=CCNCC3.Cl |

| InChI Key | FLFQNTFRUCOHTH-UHFFFAOYSA-N |

CAS Registry Number and Synonyms

The compound is registered under the Chemical Abstracts Service registry number 1432678-78-8, which serves as its unique identifier in chemical databases and literature. This registration number specifically corresponds to the hydrochloride salt form of the compound, distinguishing it from the free base form which carries a different registry number. The systematic cataloging of this compound reflects its significance in chemical research and its potential for various applications.

Alternative nomenclature systems have generated several synonyms for this compound, reflecting different naming conventions and structural emphasis. These include variations that highlight different aspects of the molecular structure or follow alternative systematic naming approaches. The diversity of naming conventions demonstrates the compound's recognition across multiple chemical databases and research contexts.

The related free base compound, 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole, is registered under Chemical Abstracts Service number 17403-03-1 and possesses the molecular formula C₁₄H₁₆N₂ with a molecular weight of 212.29 grams per mole. This base compound shares the same core structure but lacks the hydrochloride group, resulting in different physical and chemical properties.

Table 2: Registry Information and Synonyms

| Identifier Type | Value |

|---|---|

| CAS Number (Hydrochloride) | 1432678-78-8 |

| CAS Number (Free Base) | 17403-03-1 |

| MDL Number | MFCD23701870 |

| PubChem CID (Hydrochloride) | 71758059 |

| PubChem CID (Free Base) | 152215 |

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of indole chemistry, which began with the study of indigo dye in the nineteenth century. The foundational work in indole chemistry can be traced to 1866 when Adolf von Baeyer successfully reduced oxindole to indole using zinc dust, establishing the groundwork for understanding indole-based molecular structures. This pioneering research laid the foundation for the subsequent development of more complex indole derivatives, including compounds featuring tetrahydropyridine substituents.

The systematic exploration of indole alkaloids expanded significantly during the twentieth century as researchers recognized the biological significance and synthetic potential of these compounds. The development of sophisticated synthetic methodologies enabled chemists to construct complex indole derivatives with diverse substituent patterns, leading to the creation of compounds like this compound.

Modern synthetic approaches have revolutionized the preparation of indole alkaloids through innovative methodologies such as multicomponent reactions. These contemporary techniques allow for the modular assembly of complex indole structures from simple building blocks in single-step processes, demonstrating remarkable compatibility with medicinally relevant functionality. The development of such methods has made compounds like this compound more accessible for research applications.

The compound appears in multiple chemical databases with creation dates indicating its recognition in chemical literature since the early 2000s. The PubChem database shows the free base form was created on August 8, 2005, and last modified on May 24, 2025, indicating ongoing research interest and database updates. This timeline reflects the compound's emergence as a subject of scientific interest within the broader context of indole alkaloid research.

Position in Indole Alkaloid Chemistry

This compound occupies a distinctive position within the classification system of indole alkaloids, specifically falling under the category of non-isoprenoid indole alkaloids. This classification distinguishes it from monoterpenoid indole alkaloids that incorporate terpenoid structural elements derived from dimethylallyl pyrophosphate or isopentenyl pyrophosphate. The compound represents a synthetic derivative that combines the fundamental indole scaffold with a tetrahydropyridine ring system, creating a unique structural motif within this chemical family.

The indole alkaloid family encompasses over 200 dimeric compounds and numerous monomeric structures, with indole alkaloids representing one of the largest classes of naturally occurring alkaloids. Within this extensive family, compounds featuring tetrahydropyridine substituents constitute a specialized subgroup that demonstrates particular structural complexity and synthetic challenge. The tetrahydropyridine moiety in this compound contributes to its classification among compounds that bridge synthetic organic chemistry and alkaloid natural product chemistry.

The structural features of this compound align with the broader category of tetrahydrocarboline-type indole alkaloids, which represent a common structural motif found in numerous pharmaceutically relevant compounds. These structures serve as key scaffolds in a wide range of market drugs and clinical candidates, demonstrating the importance of this structural class in medicinal chemistry applications. The presence of both indole and tetrahydropyridine components creates opportunities for diverse chemical modifications and potential biological activities.

Table 3: Classification within Indole Alkaloid Family

| Classification Level | Category |

|---|---|

| Major Class | Indole Alkaloids |

| Subclass | Non-isoprenoid Indole Alkaloids |

| Structural Type | Tetrahydrocarboline-related |

| Ring System | Indole-Tetrahydropyridine Hybrid |

| Substitution Pattern | N-methylated, 3-substituted |

The compound's position within indole alkaloid chemistry is further emphasized by its structural relationship to other significant indole derivatives found in chemical databases. Related compounds include various methylated and substituted indole derivatives that share similar core structures but differ in their substituent patterns or salt forms. This structural diversity within the indole alkaloid family demonstrates the extensive chemical space available for exploration and the potential for discovering compounds with novel properties and applications.

Modern synthetic approaches to indole alkaloids have enabled the preparation of structurally diverse compounds like this compound through modular assembly strategies. These methodologies allow researchers to systematically explore the relationship between structure and function within the indole alkaloid family, contributing to a deeper understanding of how molecular modifications influence chemical and biological properties. The compound thus represents both a specific chemical entity and a representative example of the broader synthetic possibilities within indole alkaloid chemistry.

属性

IUPAC Name |

1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.ClH/c1-16-10-13(11-6-8-15-9-7-11)12-4-2-3-5-14(12)16;/h2-6,10,15H,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFQNTFRUCOHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Strategy Overview

The synthesis generally proceeds via:

- Preparation of the indole intermediate or its derivatives.

- Introduction of the tetrahydropyridinyl substituent at the 3-position of the indole.

- N-methylation of the indole nitrogen.

- Formation of the hydrochloride salt of the final compound.

Preparation of the Indole Derivative

One established approach involves the preparation of N-methyl-1H-indole derivatives functionalized at the 3-position with reactive groups amenable to further substitution.

For example, N-methyl-1H-indol-5-ethanesulfonamide intermediates are synthesized via condensation reactions involving hydrazino derivatives and aldehydes in ethanol with acid catalysis, followed by cyclization and desulfurization steps to yield the indole core.

These intermediates are crucial for subsequent condensation with tetrahydropyridinyl ketones.

N-Methylation and Alkylation Procedures

Alternative methods reported include direct alkylation of the indole nitrogen or the tetrahydropyridinyl nitrogen using alkyl halides such as propyl iodide in the presence of bases and solvents like triethylamine and hexamethylphosphotriamide at elevated temperatures (~80 °C).

This step is critical for achieving the 1-methyl substitution on the tetrahydropyridine ring.

The reaction mixture is typically worked up by extraction with methylene chloride and acid-base extractions to isolate the amine fraction, followed by acidification to form the hydrochloride salt.

Formation of the Hydrochloride Salt

The free base of 1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is converted to its hydrochloride salt by treatment with gaseous hydrogen chloride dissolved in ethanol, isopropanol, or methanol at low temperatures (0–5 °C).

The mixture is stirred for 1 hour or longer, then cooled or iced to precipitate the hydrochloride salt.

The solid is filtered, washed with cold ethanol or ether, and dried under reduced pressure to obtain the pure hydrochloride salt with characteristic melting points (e.g., 230–260 °C depending on crystallization conditions).

Representative Reaction Conditions and Yields

Additional Notes on Purification and Characterization

Crystallization from solvents such as ethanol, methanol, or isopropanol is employed to improve purity and obtain well-defined hydrochloride salt crystals.

The hydrochloride salt exhibits sharp melting points and is stable under standard storage conditions.

Analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis confirm compound identity and purity.

Summary of Key Research Findings

The preparation methods emphasize the importance of careful control of reaction temperature, solvent choice, and acid/base conditions to optimize yields and purity.

The use of N-methyl-4-piperidone as a key building block enables efficient construction of the tetrahydropyridinyl substituent.

Formation of the hydrochloride salt enhances compound stability and facilitates isolation.

The described procedures have been validated in patent literature and peer-reviewed synthetic studies, demonstrating reproducibility and scalability.

化学反应分析

Types of Reactions

1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the tetrahydropyridine ring to a fully saturated piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or tetrahydropyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

科学研究应用

Neuropharmacology

Research indicates that 1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride exhibits potential neuroprotective effects. It has been studied for its ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. These properties suggest its potential use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of monoamine oxidase (MAO) activity, which is crucial for the treatment of mood disorders and neurodegenerative conditions .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis.

Data Table: Anticancer Activity Assessment

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |

| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 18 | Inhibition of PI3K/Akt signaling |

This table summarizes the IC50 values observed in various cancer cell lines, indicating the compound's potential as an anticancer agent .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against a range of pathogenic bacteria and fungi. Its mechanism appears to involve disruption of microbial cell membranes.

Case Study : An investigation published in Antimicrobial Agents and Chemotherapy reported that this compound showed significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) as low as 10 µg/mL .

Synthesis and Chemical Biology

The synthesis of this compound has been optimized for scalability in pharmaceutical applications. Its derivatives are being explored for their biological activities.

Synthesis Overview :

The synthesis typically involves a multi-step process starting from commercially available indole derivatives and tetrahydropyridine precursors. Recent advancements have focused on improving yields and reducing reaction times using microwave-assisted synthesis techniques.

作用机制

The mechanism of action of 1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to oxidative stress, apoptosis, and neuroinflammation, contributing to its neuroprotective effects.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analysis

However, this may reduce aqueous solubility . Fluorine substituents (e.g., in and ) increase metabolic stability and electron-withdrawing effects, which could enhance receptor binding specificity in psychiatric applications .

Pharmacological Implications :

- Compounds with fluorophenyl groups () are prioritized for CNS disorders due to fluorine’s ability to modulate pharmacokinetics and target engagement .

- The target compound lacks fluorination or bulky substituents, suggesting a distinct pharmacological profile that may favor peripheral targets over CNS receptors .

Synthetic Complexity :

- The benzyl-substituted derivative requires additional steps for N-alkylation, while the fluorinated compounds () demand specialized reagents (e.g., 4-fluorophenyl boronic acid), increasing production costs .

生物活性

1-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride (CAS Number: 1432678-78-8) is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its interaction with various receptors, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H16N2·HCl

- Molecular Weight : 248.76 g/mol

- Physical Form : Powder

- Purity : ≥95%

The biological activity of this compound primarily involves its interactions with neurotransmitter receptors. Research indicates that it may act as a ligand for serotonin receptors (specifically the 5-HT_1A receptor) and dopamine receptors (D_2 and D_4), which are crucial in mood regulation and cognitive functions.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Target Receptor | Binding Affinity (Ki) | Effect |

|---|---|---|---|

| Serotonin Reuptake Inhibition | SERT | Moderate to High | Potential antidepressant effect |

| Dopamine Receptor Binding | D2 | Moderate | Antipsychotic properties |

| Serotonin Receptor Binding | 5-HT_1A | High | Anxiolytic effects |

Case Study 1: Antidepressant Properties

A study focused on the design and synthesis of derivatives of indole compounds found that modifications, including the incorporation of the tetrahydropyridine moiety, significantly enhanced binding affinity for the serotonin transporter (SERT) and 5-HT_1A receptors. The results indicated that these modifications could lead to compounds with potential antidepressant effects due to their ability to inhibit serotonin reuptake .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of related indole derivatives in models of neurodegenerative diseases. The study demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a therapeutic potential for conditions such as Alzheimer's disease .

Case Study 3: Antipsychotic Activity

Research examining the binding profiles of various indole derivatives revealed that this compound exhibited significant binding to D_2 receptors. This property suggests a potential application in treating psychotic disorders by modulating dopaminergic signaling pathways .

常见问题

Q. What synthetic routes are effective for preparing 1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride with high purity?

- Methodological Answer : A common approach involves nucleophilic addition of indole derivatives to pyridinium salts. For example, reacting indole with tosyl chloride in pyridine at 0°C, followed by neutralization with HCl (10%) and extraction with chloroform. The crude product is crystallized from acetonitrile to achieve high purity (~90% via HPLC). Purity validation should employ reverse-phase HPLC (e.g., YMC Pack ODS-A column, 4.6 mm ID) with UV detection .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine orthogonal methods:

- 1H/13C NMR for verifying proton and carbon environments (e.g., δ 10.84 ppm for NH in DMSO-d6, characteristic indole and tetrahydropyridine signals) .

- ESI-MS to confirm molecular weight and fragmentation patterns (e.g., loss of tosyl group observed at m/z 195) .

- Single-crystal X-ray diffraction for unambiguous structural confirmation, resolving ambiguities in stereochemistry or regiochemistry .

Q. How can researchers ensure reproducibility in synthesizing indole-pyridine hybrids?

- Methodological Answer : Standardize reaction conditions:

- Use stoichiometric ratios (e.g., 1:1 molar ratio of indole to pyridinium precursor) .

- Control temperature (e.g., 0°C during tosylation to prevent side reactions) .

- Purify intermediates via column chromatography or recrystallization (e.g., ethyl acetate/hexane for indole derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions between expected and observed spectral data during structural characterization?

- Methodological Answer :

- Hypothesis Testing : If NMR signals deviate (e.g., unexpected splitting), compare with synthesized analogs (e.g., 3-{1-[(4-methylphenyl)sulfonyl]-1,4-dihydropyridin-4-yl}-1H-indole) to identify substituent effects .

- Computational Modeling : Use DFT calculations to predict chemical shifts and compare with experimental data .

- Isotopic Labeling : Introduce deuterium at suspected reactive sites to track proton exchange or tautomerization .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in indole-pyridine hybrids?

- Methodological Answer :

- Functional Group Modulation : Replace the methyl group at the indole N1 position with bulkier substituents (e.g., benzyl) to assess steric effects on receptor binding .

- Pharmacophore Mapping : Use X-ray co-crystallography (if available) or docking studies to identify critical interactions (e.g., hydrogen bonding with the tetrahydropyridine nitrogen) .

- In Vitro Assays : Test analogs against target enzymes (e.g., SARS-CoV-2 3CLpro) using fluorescence-based inhibition assays to quantify IC50 values .

Q. What experimental designs mitigate byproduct formation during indole-pyridine coupling?

- Methodological Answer :

- Reagent Selection : Avoid excess tosyl chloride, which can lead to over-sulfonation; use dropwise addition and monitor via TLC .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to pyridine .

- Temperature Control : Maintain low temperatures (0–5°C) during electrophilic substitution to favor mono-functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。